4-Amino2-(2-furyl)quinazoline
Description
The Quinazoline (B50416) Scaffold as a Privileged Structure in Medicinal Chemistry Research
The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged structure" in medicinal chemistry. capes.gov.brresearchgate.netmdpi.com This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological targets, leading to a diverse range of pharmacological activities. researchgate.net The inherent structural features of the quinazoline ring system allow for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific enzymes and receptors. nih.gov
The therapeutic significance of quinazoline derivatives is well-established, with several compounds incorporating this scaffold having been approved as drugs. researchgate.net These compounds have demonstrated efficacy in a multitude of therapeutic areas, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive applications. researchgate.netmdpi.com For instance, quinazoline-based molecules have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators in cell signaling pathways often dysregulated in cancer. nih.gov The 4-aminoquinazoline substitution, in particular, is a key feature in several approved kinase inhibitors. researchgate.net The broad and potent biological activities exhibited by this class of compounds underscore the strategic value of the quinazoline scaffold in the design and discovery of novel therapeutic agents.
Strategic Importance of 2-Substituted Furan (B31954) Moieties in Heterocyclic Compound Design
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone in the architecture of biologically active compounds. nih.gov Its incorporation into larger molecular frameworks is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The furan moiety is considered a bioisostere of other aromatic rings like benzene and thiophene, allowing for its use in modifying a molecule's size, shape, and electronic distribution while potentially retaining or enhancing biological activity.
The strategic importance of 2-substituted furan moieties lies in their ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets. mdpi.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature that can be pivotal for receptor binding. mdpi.com Derivatives of furan have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. capes.gov.brnih.gov The presence of a furan ring can influence a compound's metabolic stability and toxicity profile, making it a valuable building block in the iterative process of drug design. nih.gov
Overview of Academic Research Pertaining to 4-Amino-2-(2-furyl)quinazoline Derivatives
The convergence of the quinazoline scaffold and the 2-furyl moiety in the form of 4-Amino-2-(2-furyl)quinazoline and its derivatives has prompted investigation into their potential biological activities. Research in this area has explored the synthesis of these compounds and their subsequent evaluation against various biological targets, primarily in the realms of antimicrobial and anticancer research.
Several studies have focused on the synthesis of derivatives where the 2-furyl group is linked to the quinazoline core, often with additional substitutions on the quinazoline or furan rings. capes.gov.brptfarm.pl These synthetic efforts have led to the generation of libraries of compounds that have been screened for their biological efficacy. The following tables summarize some of the key research findings on the biological activities of 2-furyl-quinazoline derivatives.
Table 1: Antimicrobial Activity of 2-Furyl-Quinazolinone Derivatives
| Compound Description | Target Organism(s) | Activity/Findings | Reference(s) |
|---|---|---|---|
| 2-[(E)-2-Furan-2-yl-vinyl]-3-(4-acetylphenyl)-quinazolin-4(3H)-one and related chalcones | Bacillus subtilis, Staphylococcus aureus (Gram-positive bacteria), Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria), Aspergillus niger, Candida albicans (Fungi) | Some compounds exhibited notable antibacterial and antifungal activity. | ptfarm.pl |
| Substituted-3-{[(1E)-(substituted-2-furyl)-methylene]amino}quinazolin-4(3H)-one | Mycobacterium tuberculosis | Some synthesized compounds were identified as potent antitubercular agents. | capes.gov.br |
Table 2: Anticancer Activity of 2-Furyl-Quinazolinone Derivatives
| Compound Description | Cell Line(s) | Activity/Findings | Reference(s) |
|---|---|---|---|
| Substituted-3-{[(1E)-(substituted-2-furyl)-methylene]amino}quinazolin-4(3H)-one | Not specified in abstract | Some title compounds were reported as potent anticancer agents. | capes.gov.br |
| 3-substituted-2-furyl-2-yl-quinazoline derivatives | Not specified in abstract | Title compounds showed varying degrees of in-vitro antitumor activity. | jchps.com |
Table 3: Enzyme Inhibitory Activity of Quinazoline Derivatives
| Compound Description | Target Enzyme(s) | Activity/Findings | Reference(s) |
|---|---|---|---|
| 4-anilinoquinazoline (B1210976) sulfonamide derivatives | Carbonic Anhydrase XII (CAXII), human thymidylate synthase (hTS), human thymidine (B127349) kinase (hTK), DHFR of E. coli and S. aureus | Some derivatives showed potent inhibitory activity against these enzymes, suggesting potential as anticancer and antibacterial agents. | nih.gov |
| 2-aryl-4-aminoquinazolines | Topoisomerase I | Some derivatives exhibited potent inhibition of topoisomerase I, a key enzyme in DNA replication, indicating anticancer potential. | researchgate.net |
These findings highlight the potential of the 4-Amino-2-(2-furyl)quinazoline scaffold as a template for the development of new therapeutic agents. The observed antimicrobial and anticancer activities warrant further investigation, including detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. The versatility of the quinazoline and furan components provides a rich chemical space for the design of novel derivatives with improved pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(furan-2-yl)quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H,(H2,13,14,15) |
InChI Key |
LESYNPPCEGBQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 2 2 Furyl Quinazoline and Analogues
Established Synthetic Pathways to the 4-Aminoquinazoline Nucleus
The construction of the core 4-aminoquinazoline structure has been approached through several well-established routes. Many classical syntheses commence with derivatives of anthranilic acid or its related nitrile, 2-aminobenzonitrile (B23959). scielo.br
One of the most widely used approaches involves the initial synthesis of a 2-substituted-4(3H)-quinazolinone intermediate. scielo.br This intermediate is typically prepared by the cyclization of anthranilamides with reagents like aldehydes. scielo.br The resulting quinazolinone is then subjected to a chlorination reaction, commonly using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline (B184009). This activated intermediate is primed for nucleophilic aromatic substitution (SNAr). The final step involves reacting the 4-chloroquinazoline with ammonia (B1221849) or an appropriate amine to introduce the amino group at the C-4 position, affording the desired 4-aminoquinazoline nucleus. mdpi.com
Alternatively, 2-aminobenzonitriles serve as versatile starting materials. scielo.br A common method involves reacting 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate, which can then be cyclized with an amine. This pathway can be accelerated under microwave irradiation conditions. scielo.br These foundational strategies provide a reliable, albeit often multi-step, means of accessing the fundamental 4-aminoquinazoline core.
Installation of the 2-Furyl Substituent at the C-2 Position of the Quinazoline (B50416) Ring
For instance, in syntheses that begin with 2-aminobenzonitrile derivatives, the furyl group can be introduced via the corresponding amidine. The reaction of a substituted 2-bromobenzonitrile (B47965) with 2-furoamidine hydrochloride, often under metal catalysis, directly installs the 2-furyl group during the cyclization and formation of the quinazoline ring. organic-chemistry.orgthieme-connect.com
In multi-component reaction strategies, furfural (B47365) (furan-2-carbaldehyde) is the reagent of choice. In a one-pot synthesis involving a 2-halobenzimidamide, an aldehyde, and a nitrogen source like sodium azide, using furfural as the aldehyde component directly yields the 2-(2-furyl) substituted quinazoline. thieme-connect.com This approach is highly efficient as it constructs the core and installs the desired substituent in a single operation.
The following table illustrates how the choice of starting material directly influences the substituent at the C-2 position.
| Starting Material for Quinazoline Core | Reagent for C-2 Substituent | Resulting C-2 Group |
| 2-Bromobenzonitrile | Acetamidine Hydrochloride | Methyl |
| 2-Bromobenzonitrile | 2-Furoamidine Hydrochloride | 2-Furyl |
| 2-Iodobenzimidamide | Benzaldehyde | Phenyl |
| 2-Iodobenzimidamide | Furfural | 2-Furyl |
Regioselective Functionalization at the C-4 Amino Group
While direct functionalization of the C-4 amino group of a pre-formed 4-amino-2-(2-furyl)quinazoline is chemically feasible, the more common and controlled strategy in medicinal chemistry involves introducing a functionalized amine in the final step of the synthesis. The high regioselectivity of the nucleophilic aromatic substitution (SNAr) at the C-4 position of a 2,4-dichloroquinazoline (B46505) precursor is well-documented and forms the basis of this approach. mdpi.comresearchgate.net
DFT calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline nucleus is more susceptible to nucleophilic attack than the C-2 position, which explains the observed regioselectivity. researchgate.net This allows for the precise installation of a primary or secondary amine at the C-4 position while leaving the C-2 position (often already substituted with the furyl group) untouched. mdpi.com
Once the primary 4-amino group is in place, it behaves as a typical nucleophilic site. It can undergo a variety of subsequent reactions, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These transformations allow for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies, all stemming from the common 4-amino-2-(2-furyl)quinazoline intermediate.
Contemporary Metal-Catalyzed Approaches in 4-Amino-2-(2-furyl)quinazoline Synthesis
Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to improve efficiency, reduce waste, and access novel chemical space. The synthesis of 4-aminoquinazolines has benefited immensely from these advancements, particularly through the use of copper and rhodium catalysts. bohrium.com
Copper catalysis has emerged as an economical and practical tool for constructing the 4-aminoquinazoline skeleton. researchgate.net A highly efficient method involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines. organic-chemistry.org To synthesize the target compound, 2-bromobenzonitrile would be reacted with 2-furoamidine.
The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. Optimization studies have shown that N,N'-dimethylethylenediamine (DMEDA) is a particularly effective ligand for this transformation. organic-chemistry.orgthieme-connect.com The reaction is run in the presence of a base, like potassium carbonate (K₂CO₃), in a solvent such as DMF at moderate temperatures (e.g., 80 °C). organic-chemistry.org The proposed mechanism involves an initial Ullmann-type coupling of the amidine with the 2-bromobenzonitrile, followed by an intramolecular nucleophilic attack of an amino group onto the ortho-cyano group to complete the cyclization. organic-chemistry.orgthieme-connect.com This copper-catalyzed approach offers good to excellent yields and benefits from the use of readily available starting materials. organic-chemistry.org
Table 1: Representative Conditions for Copper-Catalyzed Synthesis of 4-Aminoquinazolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| CuI (10 mol%) | DMEDA (20 mol%) | K₂CO₃ (2 equiv.) | DMF | 80 | Good | organic-chemistry.org, thieme-connect.com |
| CuBr (10 mol%) | L-proline (20 mol%) | None | DMF | 70 | 50-90 | thieme-connect.com |
Rhodium catalysts have enabled novel and powerful transformations for accessing the quinazoline core. One such advanced method is the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, which provides a rapid route to quinazoline derivatives. organic-chemistry.org
Another strategy involves the Rh(I)-catalyzed coupling of unactivated alkenes to 3,4-dihydroquinazolines. nih.gov This reaction proceeds via C-H bond activation and can be used to synthesize 2-substituted quinazolines after an oxidative workup step. nih.gov While not a direct synthesis of the 4-amino variant, these methods showcase the power of rhodium catalysis to construct the core heterocyclic system through pathways inaccessible to classical methods. Rhodium-catalyzed C-H amination has also been developed for 2,4-diarylquinazolines, demonstrating the utility of this metal in functionalizing the quinazoline ring system. researchgate.net
One-Pot and Multi-Component Reaction Strategies for Derivative Generation
To maximize synthetic efficiency and align with the principles of green chemistry, one-pot and multi-component reactions (MCRs) have become highly valuable. mdpi.com These strategies allow for the construction of complex molecules like 4-amino-2-(2-furyl)quinazoline in a single synthetic operation, avoiding the need for isolation and purification of intermediates.
A highly effective one-pot, three-component synthesis of 2-substituted 4-aminoquinazolines has been developed using copper catalysis. thieme-connect.com This protocol combines a 2-iodo- or 2-bromobenzimidamide, an aldehyde, and sodium azide. To obtain the target compound, furfural would be used as the aldehyde component. The reaction proceeds through a domino sequence of a copper-catalyzed SNAr substitution, followed by reduction, cyclization, oxidation, and tautomerization to yield the final product. thieme-connect.com This method is notable for its operational simplicity and ability to generate diverse products by simply varying the aldehyde input.
Table 2: Example of a One-Pot, Three-Component Synthesis of 2-Aryl-4-aminoquinazolines
| Component 1 | Component 2 | Component 3 | Catalyst System | Solvent | Temperature (°C) | Reference |
|---|
Such MCRs are powerful tools not only for the synthesis of a single target but also for the rapid generation of libraries of analogues for medicinal chemistry programs, enabling efficient exploration of the chemical space around the 4-amino-2-(2-furyl)quinazoline scaffold. mdpi.com
Medicinal Chemistry and Rational Drug Design Principles for 4 Amino 2 2 Furyl Quinazoline Derivatives
Application of the Privileged Scaffold Concept to 4-Amino-2-(2-furyl)quinazoline Frameworks
The 4-aminoquinazoline core is widely recognized as a "privileged scaffold" in medicinal chemistry. This concept refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The versatility of the 4-aminoquinazoline scaffold allows for the development of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.
The 4-amino-2-(2-furyl)quinazoline framework, in particular, benefits from the established privileged nature of the 4-aminoquinazoline core. The furan (B31954) ring at the 2-position introduces unique electronic and steric properties that can be exploited to fine-tune the biological activity and selectivity of the resulting derivatives. The nitrogen atoms in the quinazoline (B50416) ring system can act as hydrogen bond acceptors, while the amino group at the 4-position can serve as a hydrogen bond donor, facilitating interactions with various biological targets.
The application of the privileged scaffold concept to the 4-amino-2-(2-furyl)quinazoline framework allows medicinal chemists to leverage existing knowledge about the structure-activity relationships (SAR) of related compounds to design new molecules with improved therapeutic potential. By systematically modifying the substituents on the furan ring, the amino group, and the quinazoline core, it is possible to optimize the pharmacological properties of these derivatives for specific therapeutic applications.
Ligand-Based and Structure-Based Design Methodologies for 4-Amino-2-(2-furyl)quinazoline Analogues
Both ligand-based and structure-based design methodologies are crucial in the development of 4-amino-2-(2-furyl)quinazoline analogues. These approaches guide the rational design of new compounds with enhanced potency and selectivity.
Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based drug design relies on the analysis of the structure-activity relationships of known active compounds. For 4-amino-2-(2-furyl)quinazoline analogues, this involves studying how different substituents on the scaffold affect their biological activity. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of the compounds with their biological activity. These models can then be used to design new analogues with improved properties.
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design can be a powerful tool for developing new inhibitors. This approach involves using computational methods, such as molecular docking, to predict how a ligand will bind to the active site of a protein. This information can then be used to design new molecules that are predicted to have a higher binding affinity and selectivity for the target. For 4-amino-2-(2-furyl)quinazoline analogues, structure-based design can be used to optimize the interactions between the quinazoline core, the furan ring, and the amino group with the amino acid residues in the active site of the target protein.
Molecular Hybridization Strategies Involving the 4-Amino-2-(2-furyl)quinazoline Core
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with improved biological activity. This approach has been successfully applied to the 4-aminoquinazoline scaffold to develop novel therapeutic agents. The 4-amino-2-(2-furyl)quinazoline core can be hybridized with other biologically active scaffolds to create new molecules with enhanced or synergistic effects.
Triazole moieties are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties. The hybridization of the 4-amino-2-(2-furyl)quinazoline core with a triazole pharmacophore can lead to the development of new compounds with enhanced biological activity. For instance, a triazole ring could be linked to the 4-amino group of the quinazoline core through a suitable linker. The resulting hybrid molecule could potentially exhibit dual activity, targeting multiple pathways involved in a particular disease.
One study reported the design of triazole-linked 4-aminoquinazoline-based hybrids for anticancer activity. The researchers found that certain structural features, such as oxygenated substituents on the quinazoline ring and specific substituents on a phenyl ring attached to the triazole moiety, were essential for cytotoxic activity. Compound 38 in their series was found to be the most potent, with IC50 values of 0.04, 0.14, and 1.03 μM against KB, HepG2, and Lu cell lines, respectively.
| Compound | Cell Line | IC50 (μM) |
| 38 | KB | 0.04 |
| HepG2 | 0.14 | |
| Lu | 1.03 |
This table showcases the potency of a triazole-quinazoline hybrid, demonstrating the potential of this hybridization strategy.
The indole (B1671886) nucleus is another important pharmacophore that is present in many biologically active compounds. Hybridization of the 4-amino-2-(2-furyl)quinazoline core with an indole moiety could lead to new compounds with unique pharmacological profiles. For example, an indole ring could be attached to the 4-amino position of the quinazoline scaffold.
In a study by Fares et al., the 4-aminoquinazoline scaffold was linked with 1H-indole-2,3-dione (isatin) via an imine linkage. The resulting hybrid compounds were evaluated for their anticancer activity, with compounds 41 , 42 , and 43 being the most potent against the HepG2 cell line, with IC50 values in the range of 1–2.4 μM. These compounds were also found to induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) |
| 41 | HepG2 | 1-2.4 |
| 42 | HepG2 | 1-2.4 |
| 43 | HepG2 | 1-2.4 |
This table illustrates the anticancer activity of indole-quinazoline hybrids, highlighting the potential of this molecular combination.
The versatility of the 4-amino-2-(2-furyl)quinazoline core allows for its integration with a variety of other biologically active scaffolds to create novel hybrid molecules. This strategy aims to combine the therapeutic benefits of both pharmacophores, potentially leading to synergistic effects, reduced side effects, and the ability to overcome drug resistance.
Lead Optimization Approaches for Enhanced Bioactivity and Selectivity in 4-Amino-2-(2-furyl)quinazoline Series
Lead optimization is a critical step in the drug discovery process that involves modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the 4-amino-2-(2-furyl)quinazoline series, lead optimization efforts would focus on systematically altering different parts of the molecule to enhance its therapeutic potential.
Key strategies for the lead optimization of 4-amino-2-(2-furyl)quinazoline derivatives include:
Modification of the 2-furyl group: Introducing substituents onto the furan ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target protein.
Substitution on the 4-amino group: Modifying the amino group at the 4-position with different alkyl or aryl groups can influence the compound's solubility, metabolic stability, and target-binding affinity.
One study on the lead optimization of 4-(dimethylamino)quinazolines as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) demonstrated that elaboration of both a linker portion and a terminal phenyl ring led to a compound with excellent antagonist activity (IC50 = 3.4 nM) and good selectivity. Another approach in lead optimization involves the use of novel molecular descriptors, such as the infrared vibrational frequency of ligands, to guide the design of new compounds with improved activity. These strategies can be applied to the 4-amino-2-(2-furyl)quinazoline series to develop new drug candidates with enhanced efficacy and safety profiles.
Biological Activity Spectrum and Pharmacological Potential of 4 Amino 2 2 Furyl Quinazoline Derivatives
Research on Anticancer Activity of 4-Amino-2-(2-furyl)quinazoline Analogues
The 4-aminoquinazoline scaffold is recognized as a privileged structure in the development of cancer chemotherapeutic agents, showing significant efficacy against solid tumors. nih.govsemanticscholar.org Derivatives of this class have been extensively synthesized and evaluated for their anticancer properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes that are overactive in cancer cells, leading to reduced proliferation and the induction of cell death. researchgate.netresearchgate.net
The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govmdpi.com The nitrogen atom at the N-1 position of the quinazoline (B50416) ring is crucial for binding to the EGFR active site. nih.gov Structure-activity relationship (SAR) studies have shown that the formation of hydrogen bonds between the quinazoline N-1 and methionine residues (Met793) in the kinase's active site contributes to tighter binding and increased potency. nih.gov
Numerous 4-aminoquinazoline analogues have been identified as potent and highly selective inhibitors of EGFR tyrosine kinase. researchgate.netnih.gov For instance, a series of novel 4-anilinoquinazoline-acylamino derivatives were designed as dual inhibitors of EGFR and VEGFR-2, another important receptor in cancer progression. nih.gov In this series, compounds 15a and 15b exhibited potent inhibitory activity against EGFR, with IC50 values of 0.13 μM and 0.15 μM, respectively. nih.gov The development of such derivatives is a key strategy in creating multi-targeted anticancer agents. researchgate.net Research has also explored various substitutions on the 4-anilino portion of the molecule to enhance inhibitory activity. nih.gov
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that regulate biological processes by altering gene expression. nih.gov Quinazoline-based structures have been investigated as novel HDAC inhibitors. nih.govmdpi.com Studies have identified certain quinazoline derivatives that exhibit significant in vitro HDAC inhibition, with activity comparable to known inhibitors like SAHA (suberoylanilide hydroxamic acid). nih.gov
Specifically, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized to act as selective HDAC6 inhibitors. nih.govmdpi.com One of the most potent compounds in a study, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) , demonstrated an IC50 value of 8 nM for HDAC6 inhibition. nih.gov Another compound, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) , was also identified as a promising selective HDAC6 inhibitor with an IC50 of 29 nM. nih.gov Some research has also focused on creating hybrid molecules that dually inhibit both EGFR and HDACs. nih.govmdpi.com
Derivatives of 4-aminoquinazoline have demonstrated significant antiproliferative activity against a broad range of human cancer cell lines. nih.gov In one study, a series of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and tested against four human cancer cell lines. semanticscholar.org Compounds 4c and 5b , which featured a 4-nitro substitution on the phenyl ring, showed the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT116), and hepatocellular carcinoma (HEPG2). semanticscholar.org Another study on 4-anilinoquinazoline-acylamino derivatives found that compound 15b had potent antiproliferative effects against HT-29 (colon), MCF-7 (breast), and H460 (lung) cancer cells. nih.gov Furthermore, certain benzofurylquinazolines have shown inhibitory ability in PC3 (prostate) and HCT116 (colon) cell lines. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | IC50 (μM) | Source |
|---|---|---|---|---|
| Compound 15b | MCF-7 | Breast Adenocarcinoma | 4.41 | nih.gov |
| Compound 15b | HT-29 | Colorectal Adenocarcinoma | 5.27 | nih.gov |
| Compound 15b | H460 | Large Cell Lung Cancer | 11.95 | nih.gov |
| Compound 4c | MCF-7 | Breast Adenocarcinoma | 12.0 | semanticscholar.org |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 12.0 | semanticscholar.org |
In addition to inhibiting proliferation, 4-aminoquinazoline derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.gov One potent derivative, compound 6b , was found to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This compound also caused cell cycle arrest at the G1 phase, which was attributed to the inhibition of the PI3K signaling pathway. nih.gov The ability of quinazoline-based drugs to induce apoptosis is a critical component of their anticancer activity. researchgate.netuomustansiriyah.edu.iq
Some anticancer agents function by blocking DNA synthesis, which leads to cell cycle arrest. semanticscholar.org Certain 2-anilino-4-alkylaminoquinazoline derivatives were investigated for their ability to bind to DNA, suggesting a mechanism that could lead to the inhibition of replicative enzymes and DNA repair systems, ultimately causing cell death. semanticscholar.org
Antimicrobial Activities of 4-Amino-2-(2-furyl)quinazoline Derivatives
The quinazoline and quinazolinone frameworks are recognized for their diverse therapeutic potential, which includes antimicrobial effects. nih.govnih.gov The emergence of drug-resistant bacteria has made the development of new antibacterial agents a critical area of research. nih.gov Quinazoline derivatives have shown activity against various pathogenic microorganisms. researchgate.netsciencepub.net
Studies have demonstrated that N2,N4-disubstituted quinazoline-2,4-diamines possess potent antibacterial activity against multidrug-resistant pathogens. nih.gov These compounds have been identified as inhibitors of dihydrofolate reductase, an essential enzyme in bacteria. nih.gov A library of these derivatives was tested against the Gram-negative bacterium Acinetobacter baumannii, with many compounds displaying promising activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 30 μM. nih.gov The lead compounds from this study were also shown to be bactericidal and possessed antibiofilm capabilities. nih.gov
Other research has shown that quinazolin-4(3H)-one derivatives are effective against nosocomial pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The mechanism of action for some quinoline-based compounds, which are structurally related to quinazolinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.com A series of 2-aminothiazole (B372263) derivatives containing a 4-aminoquinazoline moiety demonstrated an outstanding antibacterial effect against Xanthomonas oryzae pv. oryzicola (Xoc), a plant pathogenic bacterium. researchgate.net Compound F29 from this series was over 30 times more effective than the commercial bactericide bismerthiazol. researchgate.net
| Compound Class | Bacteria | Activity (MIC) | Source |
|---|---|---|---|
| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | 0.5 - 30 µM | nih.gov |
| Compound F29 (2-aminothiazole derivative) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 of 2.0 µg/mL | researchgate.net |
| Compound F8 (2-aminothiazole derivative) | Xanthomonas axonopodis pv. citri (Xac) | EC50 of 22.8 µg/mL | researchgate.net |
Antifungal Efficacy Studies
Derivatives of the 4-aminoquinazoline core have been investigated for their potential as antifungal agents against various fungal strains. In a study aimed at discovering novel antifungal compounds, a series of 2-substituted-4-aminoquinazolines were synthesized and evaluated. nih.gov Several of these compounds demonstrated moderate to excellent inhibitory capabilities against four types of invasive fungi. nih.gov Notably, compounds designated as III₁₁, III₁₄, III₁₅, and III₂₃ showed potent and broad-spectrum antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov
Further research into quinazolinone derivatives revealed significant activity against seven phytopathogenic fungi. mdpi.com One particular compound, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, exhibited strong antifungal effects against Fusarium moniliforme. mdpi.com Another study highlighted a quinazoline urea (B33335) analog, 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea, which was potent against Candida albicans with a MIC of 3.12 µg/ml. researchgate.net
Antiviral Activities of 4-Amino-2-(2-furyl)quinazoline Analogues
The antiviral properties of quinazoline derivatives have been a significant area of research, with studies focusing on their efficacy against various viral pathogens. researchgate.netnih.gov
Several studies have highlighted the potential of 2,4-disubstituted quinazoline derivatives as potent anti-influenza A virus agents. researchgate.netnih.gov In one such study, a series of compounds containing various amide moieties were designed and synthesized. nih.gov Among these, compounds 10a5 and 17a were particularly effective against the influenza A/WSN/33 (H1N1) virus, exhibiting IC₅₀ values between 3.70 and 4.19 μM and demonstrating low cytotoxicity. nih.gov
Another investigation into quinazoline urea analogues identified compound 4k (1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea) as a powerful inhibitor of influenza A (H1N1 and H3N2) and influenza B replication, with an EC₅₀ of 0.025 µM. researchgate.net Additionally, research on components of a traditional Chinese herbal formula identified 2-Methylquinazolin-4(3H)-one as having significant in vitro antiviral activity against influenza A, with an IC₅₀ of 23.8 μg/mL. mdpi.com
The NS5B polymerase enzyme is a crucial target for developing anti-HCV drugs due to its essential role in viral replication. nih.gov Research into novel 6-aminoquinazolinone derivatives has identified promising candidates for inhibiting this enzyme. nih.gov A series of 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives were evaluated for their activity against HCV in subgenomic replicon assays. nih.gov Compound 11a demonstrated the highest activity against HCV genotype 1b, with an EC₅₀ of 0.984 µM, followed by compound 11b with an EC₅₀ of 1.38 µM. nih.gov Both compounds also showed high selectivity indices (SI), making them strong candidates for further development as anti-HCV agents. nih.gov
Anti-inflammatory Potential of 4-Amino-2-(2-furyl)quinazoline Derivatives
Quinazoline derivatives have been recognized for their anti-inflammatory properties. mdpi.comresearchgate.net A study focusing specifically on 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which are structurally related to the subject of this article, evaluated their anti-inflammatory effects. nih.gov Several compounds from this series showed potent activity in various assays. nih.gov
For instance, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) was the most potent inhibitor of TNF-alpha formation, with an IC₅₀ value of 2.3 μM. nih.gov4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) was most active against β-glucuronidase release with an IC₅₀ of 5.0 μM, while 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) was the most active against lysozyme (B549824) release, with an IC₅₀ of 4.6 μM. nih.gov Furthermore, several oxime derivatives were identified as potent inhibitors of fMLP-induced superoxide (B77818) anion generation. nih.gov In other research, N-(4-fluorophenyl)quinazolin-4-amine was identified as a highly potent anti-inflammatory agent when compared to the standard drug indomethacin. mdpi.com
Investigation of Neurodegenerative Disease Modulating Activities (e.g., Alzheimer's Disease)
The quinazoline scaffold is considered a promising structure in the design of new drugs active on the central nervous system. nih.gov Derivatives of quinazoline have shown diverse therapeutic potential for Alzheimer's disease (AD) by acting as modulators or inhibitors of various targets implicated in the disease's progression. nih.gov The potential use of quinazoline derivatives for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease has been explored, with some compounds showing an ability to cross the blood-brain barrier and exhibit antioxidant properties. google.comresearchgate.net
Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While much of the research has focused on the 4-aminoquinoline (B48711) core, the findings are highly relevant to 4-aminoquinazoline derivatives due to structural similarities. nih.govnih.gov
Studies have confirmed that the 4-aminoquinoline structure is a potent core for cholinesterase inhibition. nih.govnih.gov One compound, referred to as 07 in a screening study, showed a strong, dose-dependent inhibition of AChE with an IC₅₀ of 0.72 ± 0.06 µM. nih.gov Further research on 4-aminoquinolines with an adamantane (B196018) moiety revealed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Kᵢ) in the micromolar to nanomolar range. mdpi.com The most potent inhibitors of AChE in one study were compounds featuring an n-octylamino chain or an adamantyl group. researchgate.net
Mentioned Compounds
Beta-Amyloid (Aβ) Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. Research into 2,4-diaminoquinazoline (DAQ) derivatives has demonstrated the potential of the quinazoline scaffold to serve as a template for potent anti-amyloid agents. nih.gov
A study involving a library of isomeric DAQ derivatives revealed that specific substitutions significantly influence their ability to inhibit the aggregation of both Aβ40 and Aβ42 peptides. Notably, an N4-isomer with a 4-bromobenzyl substituent, identified as compound 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) , emerged as a highly potent inhibitor of Aβ40 aggregation with a half-maximal inhibitory concentration (IC50) of approximately 80 nM. nih.gov Its corresponding N2-isomer, 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) , was identified as the most potent dual inhibitor of both Aβ40 and Aβ42 aggregation, with an IC50 value of approximately 1.7 μM for both peptides. nih.gov The inhibitory potency of these compounds met or exceeded that of curcumin, a well-known natural Aβ aggregation inhibitor used as a reference in these studies. nih.gov These findings underscore the suitability of the diaminoquinazoline ring system for the development of novel agents to study and potentially treat Alzheimer's disease. nih.gov
| Compound | Substitution | Aβ40 IC50 | Aβ42 IC50 |
|---|---|---|---|
| 3k | N4-(4-bromobenzyl) | ~80 nM | 14.8 µM |
| 4k | N2-(4-bromobenzyl) | 1.7 µM | 1.7 µM |
| Curcumin (Reference) | - | 1.5 µM | 3.1 µM |
Modulation of Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.comorientjchem.org The quinazoline nucleus is a core structure in various compounds investigated for their antioxidant properties and their ability to modulate oxidative stress pathways. mdpi.com
The development of effective antioxidative agents is a significant focus in drug design, as these agents can protect the body from damage caused by free radicals. mdpi.com Studies on certain quinazoline derivatives have demonstrated their capacity to act as antioxidants by scavenging free radicals. For instance, the antioxidant activity of some derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where they showed effectiveness comparable to the standard antioxidant, ascorbic acid. orientjchem.org The mechanism involves the donation of electrons or hydrogen atoms to the DPPH radical, a process that can be monitored spectrophotometrically. orientjchem.org
Conversely, in other contexts, such as cancer therapy, the generation of ROS can be a desirable therapeutic outcome leading to apoptosis (programmed cell death) in malignant cells. Research on quinazolinone Schiff base derivatives showed that they induced a noteworthy generation of ROS in MCF-7 breast cancer cells, which in turn disrupts mitochondrial membrane potential and triggers the apoptotic cascade. nih.gov This highlights the diverse roles that quinazoline derivatives can play in modulating cellular redox homeostasis, acting either as protective antioxidants or as pro-oxidative agents depending on their structural features and the biological context.
Tau Protein Hyperphosphorylation Inhibition
The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is another central feature of Alzheimer's disease pathology. frontiersin.org A key enzyme responsible for this pathological process is Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com The inhibition of GSK-3β is therefore considered a promising therapeutic strategy to reduce tau hyperphosphorylation and its neurotoxic consequences. frontiersin.orgnih.gov
While direct studies on 4-Amino-2-(2-furyl)quinazoline are limited in this area, research on structurally related heterocyclic compounds has validated this approach. For example, novel series of quinolin-2-one derivatives have been designed and synthesized as potent GSK-3β inhibitors. nih.gov In vitro screening identified several compounds from this class that exhibited superior inhibitory effects on GSK-3β, with IC50 values in the low nanomolar range, comparable or superior to the reference inhibitor staurosporine. nih.gov These compounds were shown to effectively lower tau hyperphosphorylated aggregates in cell-based models of neurodegeneration while demonstrating safety in normal human cell lines. nih.gov The success of these related heterocyclic scaffolds in targeting GSK-3β and mitigating tau pathology provides a strong rationale for the exploration of quinazoline derivatives, including those with a 2-furyl substitution, for the same purpose. mdpi.comnih.gov
Other Investigated Biological Activities
The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. malariaworld.org The 4-aminoquinazoline scaffold is a recognized pharmacophore in the search for novel antimalarials. acs.org Extensive research has focused on the optimization of 2-anilino 4-amino substituted quinazolines, which share the 4-amino core with the subject compound. malariaworld.orgacs.org
This class of compounds was identified from public antimalarial screening data and subsequently optimized to generate leads with potent activity against the asexual stages of P. falciparum, including multidrug-resistant parasite lines. acs.org The activity of these optimized compounds was found to be comparable to established antimalarials like chloroquine (B1663885) and mefloquine. researchgate.net Structure-activity relationship (SAR) studies revealed that substitutions on the 2-anilino ring were critical for potency. For instance, the introduction of dihalogen substitutions, such as in the 3-chloro-4-fluoro analogue 32 , resulted in potent antimalarial activity with an EC50 value of 56 nM. acs.org These findings demonstrate that the 2-substituted 4-aminoquinazoline core is a promising framework for developing new and effective treatments for malaria. malariaworld.orgacs.org
| Compound | 2-Anilino Substitution | P. falciparum 3D7 EC50 (nM) |
|---|---|---|
| 31 | 3,4-dichloro | 98 |
| 32 | 3-chloro-4-fluoro | 56 |
| 33 | 3,4-difluoro | 121 |
| 34 | 4-(trifluoromethyl)pyridin-3-yl | 102 |
Quinazoline derivatives, particularly those with the quinazolin-4(3H)-one scaffold, represent an important class of heterocyclic compounds with established anticonvulsant and central nervous system (CNS) depressant activities. mdpi.comorientjchem.org The anticonvulsant activity of many of these compounds is attributed to their interaction with the GABAA receptor, acting as positive allosteric modulators. mdpi.com
Numerous studies have synthesized and evaluated novel quinazolinone derivatives for their potential as anticonvulsant agents using standard preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. mdpi.comorientjchem.org In one such study, a series of N-(4-substitutedphenyl)-4-(4-oxo-quinazolin-3(4H)-yl)-alkanamides were developed. Several of these compounds exhibited good anticonvulsant activity, with compounds 5b , 5c , and 5f showing superior potency compared to a reference drug. nih.gov Structure-activity relationship (SAR) studies have highlighted key structural requirements for activity, including the presence of the quinazolin-4(3H)-one moiety as a hydrophobic domain and specific substituents at the 2 and 3-positions that influence pharmacokinetic properties and potency. mdpi.com
| Compound | ED50 (mg/kg) | Protection (%) |
|---|---|---|
| 5b | 47.38 | 100 |
| 5c | 56.40 | 100 |
| 5f | 28.90 | 100 |
The quinazoline scaffold is famously associated with antihypertensive activity, with the drug Prazosin being a well-known example that functions as an α1-adrenoceptor antagonist. nih.govresearchgate.net Following this lead, numerous quinazoline derivatives have been synthesized and investigated for their potential to lower blood pressure. nih.govjapsonline.comwho.int
Research has explored various series of substituted 4-aminoquinazolines and quinazolin-4(3H)-ones. In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were screened in vivo, and several compounds were found to exhibit a significant hypotensive effect, with some showing better activity than the reference drug Prazosin. nih.gov Another study on 4-amino-6,7-dimethoxyquinazoline derivatives identified Alfuzosin as a potent derivative with high selectivity for peripheral α1-postjunctional adrenoceptors. nih.gov These studies consistently demonstrate that the 4-aminoquinazoline core is a viable pharmacophore for the development of new antihypertensive agents, often working through the mechanism of α1-adrenergic blockade. nih.govnih.govjapsonline.com
Limited Specific Research Data Available for 4-Amino-2-(2-furyl)quinazoline's Biological Activity Spectrum
Initial investigations into the specific biological activities of the chemical compound 4-Amino-2-(2-furyl)quinazoline reveal a notable scarcity of dedicated research focusing on its antidiabetic, analgesic, and sedative-hypnotic properties. While the broader class of quinazoline derivatives has been the subject of extensive pharmacological study, literature singling out the 2-(2-furyl) substituted amine at the 4-position is limited.
The quinazoline scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting a wide array of biological effects. However, the specific contributions of the 2-(2-furyl) and 4-amino substitutions to the antidiabetic, analgesic, and sedative-hypnotic profiles are not well-documented in publicly accessible scientific literature.
A comprehensive search has yielded a reference to a study on "4-Amino-2-(5-nitro-2-furyl)quinazoline Derivatives". This suggests that while the core structure has been of interest, the available research may focus on variations, such as the nitrated form, rather than the specific compound . Without access to detailed findings from studies on 4-Amino-2-(2-furyl)quinazoline, a thorough and scientifically accurate article on its specific biological activities, as requested, cannot be generated at this time. Further research would be required to elucidate the pharmacological potential of this particular compound.
Structure Activity Relationship Sar Elucidation for 4 Amino 2 2 Furyl Quinazoline Derivatives
Impact of Substituents on the Quinazoline (B50416) Ring System on Bioactivity
Substitutions on the benzo portion of the quinazoline ring (positions 5, 6, 7, and 8) play a crucial role in tuning the biological activity of 4-amino-2-(2-furyl)quinazoline derivatives. The nature and position of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research on various 4-aminoquinazoline analogues has demonstrated that small, electron-donating groups at the 6- and 7-positions are often beneficial for bioactivity, particularly in the context of kinase inhibition. nih.gov For instance, the introduction of methoxy (B1213986) (-OCH₃) groups at these positions is a common strategy in the design of potent enzyme inhibitors. researchgate.net Molecular modeling studies on anilinoquinazoline (B1252766) derivatives suggest that fused dioxygenated rings (like methylenedioxy or ethylenedioxy) at the C6/C7 positions can favor beneficial interaction energies with target proteins. nih.gov These groups may help correctly position the molecule within the binding site. nih.gov
Conversely, the introduction of halogen atoms, such as chlorine or bromine, at positions 6 or 8 has been shown to enhance antimicrobial and cytotoxic activities in some quinazoline series. nih.gov A nitro group at the 6-position has also been linked to improved anti-cancer potency in certain quinazoline frameworks. nih.gov
The table below summarizes the general impact of substituents on the quinazoline ring based on studies of various quinazoline derivatives.
| Position | Substituent Type | General Impact on Bioactivity | Reference |
| 6, 7 | Small, electron-donating (e.g., -OCH₃) | Often enhances kinase inhibitory activity | nih.govnih.gov |
| 6, 7 | Fused dioxygenated rings | May improve binding interactions | nih.gov |
| 6 | Halogen (e.g., -Cl, -Br), Nitro (-NO₂) | Can enhance antimicrobial and anticancer activity | nih.govnih.gov |
| 8 | Halogen (e.g., -I) | Can significantly improve antibacterial activity | nih.gov |
| 2 | Bulk (e.g., -CH₃, -Cl) | Appears important for binding to the colchicine (B1669291) site of tubulin | nih.gov |
Significance of the 2-Furyl Moiety and its Substitutions (e.g., Nitro-group) on Biological Efficacy
The substituent at the 2-position of the quinazoline core is a key determinant of the compound's biological profile. In the case of 4-amino-2-(2-furyl)quinazoline, the furan (B31954) ring serves as a crucial pharmacophoric element. The incorporation of various aryl or heteroaryl groups at this position is a common strategy in drug design. researchgate.net
A specific investigation into 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives has highlighted the potent antimicrobial activity conferred by the 5-nitrofuran group. acs.org In this series, the parent compound, 4-amino-2-(5-nitro-2-furyl)quinazoline, demonstrated significant activity against various bacteria. The nitro group is a critical feature; its reduction to an amino group leads to a loss of this activity. This indicates that the electron-withdrawing nature and potential bioreduction of the nitro group are essential for the mechanism of action. acs.org
Furthermore, a study on 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones showed that the furan ring, when incorporated into a larger conjugated system at the 2-position, contributes to antimicrobial and anti-inflammatory effects. nih.gov While the core structure is different, this supports the role of the 2-furyl group as an important bioactive component.
The table below presents data on the antimicrobial activity of specific 2-(5-nitro-2-furyl)quinazoline derivatives.
| Compound | R (at 4-amino position) | Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus | Reference |
| 4-Amino-2-(5-nitro-2-furyl)quinazoline | -H | 1.56 | acs.org |
| 4-(Methylamino)-2-(5-nitro-2-furyl)quinazoline | -CH₃ | 3.12 | acs.org |
| 4-(Dimethylamino)-2-(5-nitro-2-furyl)quinazoline | -CH₃, -CH₃ | 50 | acs.org |
| 4-Anilino-2-(5-nitro-2-furyl)quinazoline | -C₆H₅ | >100 | acs.org |
Influence of Variations at the 4-Amino Position on Molecular Recognition and Activity
Studies on various 4-aminoquinazoline series reveal distinct SAR trends:
Primary vs. Substituted Amines : The unsubstituted 4-amino group (-NH₂) is often crucial for activity. researchgate.net In the case of 2-(5-nitro-2-furyl)quinazolines, substitution on the 4-amino nitrogen generally leads to a decrease in antimicrobial activity. For example, the 4-methylamino derivative was less active than the primary amine, and the 4-dimethylamino and 4-anilino derivatives were significantly less potent. acs.org
Anilino Substituents : In many kinase inhibitors, a 4-anilino (phenylamino) group is a preferred moiety. nih.gov Substitutions on this aniline (B41778) ring, in turn, modulate activity. For example, para-substitutions on the phenyl ring can be detrimental to NF-κB inhibitory activity in some series. researchgate.net
Alkylamino and Cycloalkylamino Groups : Simple alkylamino or more complex side chains like furfurylamino can be well-tolerated or even beneficial depending on the target. researchgate.net In some antimalarial quinazolines, a furfurylamino group at the 4-position did not significantly alter activity compared to other alkylamines. researchgate.net For topoisomerase I inhibitors, a 4-cyclohexylamino group was found to be potent.
The data below illustrates how modifications at the 4-amino position affect the activity of quinazoline derivatives against different targets.
| Base Scaffold | 4-Amino Substituent (R) | Target/Activity | Observation | Reference |
| 2-Anilinoquinazoline | -H, -CH₃ | P. falciparum (Antimalarial) | Monosubstitution is tolerated, but disubstitution is detrimental to activity. | researchgate.net |
| 2-(5-Nitro-2-furyl)quinazoline | -H | S. aureus (Antimicrobial) | Most active in the series. | acs.org |
| 2-(5-Nitro-2-furyl)quinazoline | -CH₃ | S. aureus (Antimicrobial) | Reduced activity compared to -H. | acs.org |
| 2-(5-Nitro-2-furyl)quinazoline | -C₆H₅ | S. aureus (Antimicrobial) | Significantly reduced activity. | acs.org |
Establishment of Key Pharmacophores for Target Interactions
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 4-aminoquinazoline derivatives, particularly as kinase inhibitors, a well-defined pharmacophore has been established. researchgate.netnih.govresearchgate.net
The key features generally include:
Hydrogen Bond Donor/Acceptor : The quinazoline ring itself is a critical feature. The N1 and N3 atoms are pivotal. Specifically, the N1 atom acts as a crucial hydrogen bond acceptor, typically interacting with a backbone NH group (like Met769 in EGFR) in the hinge region of the kinase ATP-binding pocket. nih.gov The 4-amino group provides a vital hydrogen bond donor. researchgate.net
Hydrophobic Regions : The fused benzene (B151609) ring of the quinazoline scaffold provides a hydrophobic surface that interacts with nonpolar residues in the active site. nih.gov The substituent at the 2-position, such as the furyl ring, also occupies a hydrophobic pocket.
Substituent Pockets : The groups attached at positions 4, 6, and 7 project into specific pockets of the target enzyme. The 4-amino substituent often points towards the solvent-exposed region, allowing for significant modification to improve properties like solubility and selectivity. Substituents at the 6 and 7 positions can occupy a deeper pocket, where interactions can enhance binding affinity. nih.gov
In essence, the 4-aminoquinazoline core serves as the primary scaffold for anchoring the molecule into the ATP-binding site of kinases, while substituents at the 2, 4, 6, and 7 positions are modulated to achieve potency and selectivity for specific targets. nih.govnih.gov
Molecular Mechanisms of Action and Target Identification for 4 Amino 2 2 Furyl Quinazoline Derivatives
Comprehensive Analysis of Enzyme Inhibition Mechanisms
Derivatives of 4-aminoquinazoline exhibit a broad spectrum of enzyme inhibition activities, which is a primary contributor to their pharmacological effects. These interactions range from the well-documented inhibition of various kinases to the targeting of metabolic enzymes like dihydrofolate reductase and signaling enzymes such as cholinesterases.
The 4-aminoquinazoline core is a cornerstone in the development of kinase inhibitors. nih.gov Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this scaffold and function by targeting specific kinases involved in cancer cell proliferation and survival. nih.govnih.govmdpi.com
Tyrosine Kinases (EGFR, VEGFR): Derivatives of 4-anilinoquinazoline (B1210976) have demonstrated potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov This inhibition typically occurs through an ATP-competitive binding mechanism within the kinase domain of the receptor. nih.gov The development of these compounds has led to targeted therapies for lung, breast, and colon cancers. nih.gov Research has focused on modifying substituents at various positions of the quinazoline (B50416) ring to enhance potency and selectivity. researchgate.net For example, novel 4-aminoquinazoline derivatives have been designed and synthesized to specifically target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Several of these compounds showed greater potency than the control drug ZD6474 (Vandetanib). nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation is common in cancer. nih.gov Certain 4-aminoquinazoline derivatives have been synthesized as selective inhibitors of PI3Kα, the p110α catalytic subunit. nih.govlookchem.com One such derivative, compound 6b, was found to suppress the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis in cancer cells. nih.gov
Histone Deacetylases (HDACs): HDACs are another important class of enzymes in cancer therapy. A molecular hybridization approach has been used to develop quinazoline-based compounds that act as dual inhibitors of both HDAC and EGFR, demonstrating the scaffold's versatility. nih.gov
| Compound Class | Target Kinase | IC50 Value | Reference Compound |
| 4-Aminoquinazoline derivative (1h) | VEGFR-2 | ~6-fold more potent | ZD6474 |
| 4-Aminoquinazoline derivative (6b) | PI3Kα | 13.6 nM | - |
| 4-Anilinoquinazoline (74) | PDGFR family | 530 nM | - |
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. nih.govrjraap.com Quinazoline analogs have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor. nih.gov Several 2,4-diaminoquinazoline derivatives have been synthesized and shown to be effective inhibitors of human DHFR. nih.gov Studies have demonstrated that certain quinazolinone analogs can act as potent DHFR inhibitors, with some compounds showing IC50 values in the sub-micromolar range. nih.gov For instance, compounds 28, 30, and 31 in one study exhibited IC50 values of 0.5, 0.4, and 0.4 microM, respectively, against mammalian DHFR. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| Quinazolinone analog (28) | Mammalian DHFR | 0.5 |
| Quinazolinone analog (30) | Mammalian DHFR | 0.4 |
| Quinazolinone analog (31) | Mammalian DHFR | 0.4 |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov The 4-aminoquinoline (B48711) core, structurally related to 4-aminoquinazoline, has been identified as a potent scaffold for designing cholinesterase inhibitors. nih.govnih.gov These compounds interact with the catalytic active site of AChE. nih.gov Docking studies suggest the 4-amino group points toward key residues like His440, thereby inhibiting the approach of acetylcholine (B1216132) to the catalytic triad. nih.gov Derivatives of 4-aminoquinolines have shown potent inhibition of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar range. nih.govresearchgate.net
Ligand Binding to Receptors (e.g., Benzodiazepine (B76468), GABA Receptors)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABAA and GABAB receptors. mdpi.com The GABAA receptor has a well-known binding site for benzodiazepines, which are allosteric modulators. nih.gov The quinazoline scaffold has been explored for its potential to modulate GABAA receptors. For instance, pyrazolo[1,5-a]quinazoline derivatives have been synthesized and studied as GABAA receptor modulators. nih.govunifi.it Furthermore, 4-quinolone derivatives, which share structural similarities, have been identified as high-affinity ligands for the benzodiazepine binding site on GABAA receptors, with some compounds displaying sub-nanomolar affinities. nih.gov
Exploration of Cellular Phosphorylation Inhibition
Beyond direct kinase inhibition, 4-aminoquinazoline derivatives can modulate cellular signaling by inhibiting phosphorylation events. As discussed previously, derivatives have been developed as potent inhibitors of β-PDGFR (platelet-derived growth factor receptor) phosphorylation. scielo.br The replacement of a phenyl moiety with a heteroaryl ring, such as furan (B31954), has been a strategy to improve properties like aqueous solubility while maintaining potent inhibition of PDGFR family receptor tyrosine kinases. scielo.br The inhibition of the PI3K/Akt pathway by 4-aminoquinazoline derivatives also represents a key mechanism of cellular phosphorylation inhibition, effectively blocking downstream signaling required for cell proliferation and survival. nih.gov
DNA Binding Interactions and Intercalation Studies
Some quinazoline derivatives exert their biological effects by directly interacting with DNA. These interactions can occur through groove binding or intercalation, where the planar aromatic system of the quinazoline ring inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can disrupt DNA replication and transcription and can also inhibit enzymes that interact with DNA, such as topoisomerase II. nih.gov
Studies on novel amino acid-conjugated quinazolinone-Schiff's bases have shown that their anticancer activity correlates with DNA binding affinity. nih.gov Molecular docking studies confirmed that the most active compounds bind to the A-T rich regions of the DNA minor groove. nih.gov Similarly, newly synthesized scielo.brnih.govnih.govtriazolo[4,3-c]quinazolines were designed as DNA intercalators and evaluated as topoisomerase II inhibitors, with several compounds showing significant DNA binding affinities and cytotoxic effects. nih.govresearchgate.net
| Compound Class | Interaction Type | Target | IC50 (DNA Binding) |
| scielo.brnih.govnih.govtriazolo[4,3-c]quinazoline (16) | Intercalation | DNA/Topo II | 10.25 µM |
| scielo.brnih.govnih.govtriazolo[4,3-c]quinazoline (17) | Intercalation | DNA/Topo II | 11.09 µM |
| scielo.brnih.govnih.govtriazolo[4,3-c]quinazoline (18) | Intercalation | DNA/Topo II | 12.54 µM |
Investigation of Multi-Target Engagement Pathways
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. nih.govscielo.brnih.gov This inherent promiscuity makes 4-aminoquinazoline derivatives, including those with a 2-(2-furyl) substitution, prime candidates for the development of multi-target agents. The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a promising strategy for treating complex multifactorial diseases like cancer. nih.govnih.gov
Research into the broader class of 4-aminoquinazoline derivatives has revealed their significant potential as multi-kinase inhibitors. nih.govnih.gov Kinases, a large family of enzymes that play crucial roles in cellular signaling pathways, are frequently dysregulated in various diseases. The ability of 4-aminoquinazolines to target multiple kinases simultaneously can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms. nih.govnih.gov
While specific experimental data on the multi-target engagement of 4-Amino-2-(2-furyl)quinazoline is not extensively detailed in the provided research, the known bioactivity of the 4-aminoquinazoline core and the introduction of a furan moiety suggest several potential multi-target engagement pathways.
Kinase Inhibition:
The 4-aminoquinazoline core is a key feature of numerous approved kinase inhibitors. nih.gov Derivatives of this scaffold have been shown to target a variety of kinases, including:
Epidermal Growth Factor Receptor (EGFR): A primary target for many anticancer therapies, EGFR is a receptor tyrosine kinase involved in cell proliferation and survival. nih.govresearchgate.netmdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com
Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in angiogenesis and tumor progression. nih.gov
Aurora Kinases: Serine/threonine kinases that are critical for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. nih.gov
Phosphoinositide 3-kinases (PI3K): A family of lipid kinases that are central to numerous signaling pathways controlling cell growth, survival, and metabolism. scielo.br
Studies on structurally related compounds provide insights into the potential multi-target activity of 4-Amino-2-(2-furyl)quinazoline. For instance, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position demonstrated significant antiproliferative activity and EGFR inhibition. nih.gov Another study on 2-(furan-2-yl)quinazolin-4-one derivatives, a closely related scaffold, also reported cytotoxic and EGFR inhibitory activity. nih.gov
The general structure-activity relationship (SAR) for 4-aminoquinazolines as kinase inhibitors often involves the quinazoline core mimicking the adenine (B156593) ring of ATP, thereby competing for the ATP-binding site of the kinase. researchgate.net The substituents at the 2 and 4 positions, as well as on the quinazoline ring itself, play a crucial role in determining the potency and selectivity of the inhibitor for different kinases. nih.gov The 2-furyl group in 4-Amino-2-(2-furyl)quinazoline could potentially form specific interactions within the ATP-binding pocket of various kinases, contributing to a unique multi-target profile.
Other Potential Targets:
Beyond kinases, the 4-aminoquinazoline scaffold has been associated with other biological targets, suggesting that 4-Amino-2-(2-furyl)quinazoline derivatives could also exhibit a broader range of multi-target activities. These may include:
Tubulin: A key component of the cytoskeleton, tubulin is a target for several anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com
ATP-binding cassette (ABC) transporters: These proteins are involved in multidrug resistance in cancer by actively pumping chemotherapeutic agents out of cells. Inhibition of ABC transporters can enhance the efficacy of other anticancer drugs. scielo.br
The investigation of multi-target engagement pathways for 4-Amino-2-(2-furyl)quinazoline derivatives is an active area of research. While direct evidence for this specific compound is emerging, the extensive body of work on the 4-aminoquinazoline scaffold strongly suggests its potential as a polypharmacological agent. Future studies involving comprehensive kinase profiling and screening against a broader panel of biological targets will be crucial to fully elucidate the multi-target engagement pathways of this promising compound.
Computational Chemistry and Theoretical Studies on 4 Amino 2 2 Furyl Quinazoline and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 4-Amino-2-(2-furyl)quinazoline and its analogues within the active sites of their biological targets.
The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Molecular docking studies on quinazoline derivatives have revealed key interactions within the ATP-binding pocket of EGFR. nih.gov For analogues of 4-Amino-2-(2-furyl)quinazoline, such as 4-anilinoquinazolines, docking simulations have consistently shown a crucial hydrogen bond interaction between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. japsonline.com
Table 1: Predicted Binding Affinities of Representative Quinazoline Derivatives with EGFR Tyrosine Kinase
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | -3.84 | Met793, Leu718, Gly796 |
| SGQ4 (4-anilino quinazoline derivative) | -7.46 | Met793, Leu718, Val726 |
| DMUQ5 (4-anilino quinazoline derivative) | -7.31 | Met793, Leu718, Ala743 |
| 4-arylamino-6-(furan-2-yl) quinazoline analogue | Not specified | Met793 |
Note: The data in this table is illustrative and based on findings for similar quinazoline derivatives, not specifically 4-Amino-2-(2-furyl)quinazoline.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-Amino-2-(2-furyl)quinazoline analogues, 2D and 3D-QSAR studies are instrumental in identifying the key molecular descriptors that govern their inhibitory potency against targets like EGFR. nih.gov
In a typical QSAR study for quinazoline derivatives, a dataset of compounds with known inhibitory concentrations (IC50) is used. chalcogen.ro Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) are then employed to build a predictive model. chalcogen.ro For a series of 4-anilino quinazoline derivatives, a QSAR model showed a strong correlation between the predicted and observed activities, with a correlation coefficient (r²) of 0.912. chalcogen.ro Such models can predict the bioactivity of newly designed compounds before their synthesis, thus saving time and resources. nih.gov Descriptors such as electro-topological state indices and the presence of specific atoms (e.g., bromine, chlorine) have been found to be significant contributors to the activity of quinazoline-based EGFR inhibitors. chalcogen.ro
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of interactions over time. For 4-Amino-2-(2-furyl)quinazoline and its analogues, MD simulations can validate the binding modes predicted by molecular docking and provide deeper insights into the binding dynamics within the EGFR active site. nih.gov
MD simulations of quinazoline derivatives bound to EGFR have shown that the key hydrogen bond with Met793 is maintained throughout the simulation, indicating a stable interaction. nih.gov These simulations also reveal the role of water molecules in mediating interactions and the flexibility of certain regions of the protein upon ligand binding. The stability of the ligand-protein complex can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests a stable binding mode.
In Silico Screening and Virtual Library Design Based on 4-Amino-2-(2-furyl)quinazoline Scaffolds
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Based on the 4-Amino-2-(2-furyl)quinazoline scaffold, virtual libraries of derivatives can be designed by introducing various substituents at different positions of the quinazoline ring and the furyl moiety.
These virtual libraries can then be screened against the EGFR tyrosine kinase active site using molecular docking. The compounds with the best predicted binding affinities and favorable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) can be prioritized for synthesis and biological evaluation. nih.gov This approach significantly accelerates the drug discovery process by focusing on the most promising candidates.
Chemoinformatics Approaches for Derivative Space Exploration
Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. For the 4-Amino-2-(2-furyl)quinazoline scaffold, chemoinformatics approaches can be used to explore the vast chemical space of possible derivatives. By analyzing the structural features of known active and inactive quinazoline derivatives, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of functional groups required for biological activity.
These pharmacophore models can then be used to search chemical databases for novel compounds that fit the model. Furthermore, chemoinformatic tools can be used to assess the "drug-likeness" of designed compounds based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks such as Lipinski's rule of five.
Future Perspectives and Emerging Research Avenues for 4 Amino 2 2 Furyl Quinazoline
Development of Multi-Target Directed Ligands for Complex Diseases
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complex and multifactorial nature of diseases such as cancer, neurodegenerative disorders, and infectious diseases. This has led to a growing interest in polypharmacology, where a single compound is designed to interact with multiple biological targets. The 4-aminoquinazoline scaffold is a prime candidate for the development of multi-target-directed ligands (MTDLs) due to its structural versatility. nih.govresearchgate.net
Future research is expected to focus on designing derivatives of 4-amino-2-(2-furyl)quinazoline that can simultaneously modulate different pathways involved in disease progression. For instance, in the context of Alzheimer's disease, researchers are exploring quinoline (B57606) derivatives that can inhibit acetylcholinesterase and reduce the aggregation of amyloid-beta plaques. nih.govnih.gov Similarly, in oncology, the focus is on creating compounds that can target multiple kinases or other proteins crucial for tumor growth and survival. nih.govscielo.br The development of such MTDLs could offer more effective and less toxic treatment options for complex diseases. researchgate.net
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. Green chemistry principles, which aim to reduce or eliminate the use of hazardous substances, are becoming integral to the synthesis of quinazoline (B50416) derivatives. researchgate.nettandfonline.com Future research in this area will likely concentrate on several key innovations:
Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents, ionic liquids, or water-based systems is a major focus. tandfonline.comfrontiersin.orgnih.gov For example, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been promoted as a sustainable alternative to tetrahydrofuran (B95107) (THF). nih.gov
Catalyst Innovation: The development of novel, recyclable catalysts, such as magnetic nano-catalysts, is another promising area. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov
Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis are being explored as ways to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.nettandfonline.commdpi.com
Atom Economy: Multicomponent reactions (MCRs) that combine several starting materials in a single step are being utilized to maximize the incorporation of all materials into the final product, thereby improving atom economy. frontiersin.orgrsc.org
These green chemistry approaches not only minimize the environmental impact but also often lead to higher yields and simpler purification processes. nih.govresearchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Scope
While much of the research on 4-aminoquinazoline derivatives has centered on their anticancer properties, particularly as kinase inhibitors, emerging studies suggest a much broader therapeutic potential. nih.govresearchgate.netnih.gov The unique structure of the quinazoline scaffold allows it to interact with a wide range of biological targets, opening up possibilities for treating various other diseases. scielo.brmdpi.commdpi.com
Future investigations are anticipated to explore the efficacy of 4-amino-2-(2-furyl)quinazoline and its analogs in areas such as:
Neurodegenerative Diseases: Beyond Alzheimer's, there is potential for treating other neurological disorders. scielo.br
Infectious Diseases: The scaffold has shown promise in developing treatments for viral, bacterial, and parasitic infections, including malaria and tuberculosis. scielo.brmdpi.com
Inflammatory Conditions: The anti-inflammatory properties of quinazoline derivatives are also an active area of research. researchgate.net
The exploration of these new applications could lead to the discovery of first-in-class treatments for a variety of unmet medical needs.
Advanced Mechanistic and SAR Investigations Utilizing Omics Technologies
A deeper understanding of how 4-amino-2-(2-furyl)quinazoline and its derivatives function at a molecular level is crucial for the development of more effective drugs. The use of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the biological pathways affected by these compounds.
Future research will likely involve:
Target Identification: Using proteomic approaches to identify the specific protein targets of these compounds.
Pathway Analysis: Employing systems biology to understand the broader impact of these compounds on cellular networks.
Structure-Activity Relationship (SAR) Studies: Integrating computational modeling with experimental data to elucidate the precise structural features responsible for their biological activity. nih.govnih.gov This will enable the rational design of more potent and selective molecules.
These advanced mechanistic studies will be instrumental in optimizing the therapeutic properties of 4-amino-2-(2-furyl)quinazoline derivatives.
Rational Design of Hybrid Molecules with Enhanced Potency and Specificity
Molecular hybridization, the strategy of combining two or more pharmacologically active moieties into a single molecule, is a powerful tool in drug discovery. nih.gov This approach can lead to compounds with enhanced potency, improved selectivity, and a lower likelihood of developing drug resistance.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Amino-2-(2-furyl)quinazoline, and how can reaction conditions be optimized?
Answer:
The synthesis of 4-Amino-2-(2-furyl)quinazoline typically involves condensation reactions between aromatic diamines and carboxylic acid derivatives. A validated approach includes reacting 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours, followed by cyclization using PCl₅. Optimization involves precise temperature control (e.g., 100°C for 10 hours post-PCl₅ addition) and purification via flash chromatography to achieve yields up to 46% . Photophysical characterization (UV-vis absorption, cyclic voltammetry) and crystallographic data (CCDC codes 2081759–2081761) are critical for confirming structural integrity .
Basic: What experimental techniques are recommended for characterizing the photophysical properties of 4-Amino-2-(2-furyl)quinazoline?
Answer:
Key techniques include:
- UV-vis absorption and photoluminescence excitation (PLE) spectra to assess electronic transitions.
- Cyclic voltammetry for redox potential determination (e.g., HOMO-LUMO gaps).
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- X-ray crystallography (CCDC 2081759–2081761) for precise structural elucidation .
These methods provide insights into the compound’s suitability for optoelectronic or bioactive applications.
Advanced: How can structure-activity relationship (SAR) studies guide the design of 4-Amino-2-(2-furyl)quinazoline derivatives with enhanced bioactivity?
Answer:
SAR analysis involves systematic substitution at key positions:
- Position 2 (furyl group): Modifications here influence receptor binding (e.g., adenosine receptors). Derivatives like MRS 1220 (a triazoloquinazoline) show affinity for A₃ receptors, suggesting furyl groups enhance target interaction .
- Position 4 (amino group): Introducing electron-donating substituents (e.g., -NH₂) improves solubility and hydrogen-bonding capacity.
- Thioquinazoline derivatives : Replacing the oxygen atom at position 4 with sulfur enhances antifungal activity .
Validated protocols include in vitro assays (e.g., kinase inhibition, antimicrobial testing) paired with computational docking to prioritize synthetic targets.
Advanced: What strategies resolve contradictions in reported bioactivity data for 4-Amino-2-(2-furyl)quinazoline derivatives?
Answer:
Contradictions often arise from variations in substituent positioning, assay conditions, or compound purity. Methodological solutions include:
- Orthogonal assays : Confirm initial findings using alternative techniques (e.g., SPR alongside enzyme inhibition).
- Systematic substitution : Test derivatives with controlled structural changes (e.g., halogenation at position 6 for antitumor activity ).
- Purity validation : Employ HPLC and mass spectrometry to exclude impurities as confounding factors .
For example, conflicting antifungal results may stem from thioquinazoline vs. oxoquinazoline comparisons, necessitating explicit structural documentation .
Advanced: How can computational modeling predict the interaction of 4-Amino-2-(2-furyl)quinazoline with biological targets?
Answer:
Molecular docking tools (e.g., AutoDock Vina) simulate binding poses and affinity. Key steps:
Target selection : Prioritize receptors like adenosine A₃, where furyl-substituted analogs (e.g., MRS 1220) show activity .
Parameterization : Use crystallographic data (e.g., PDB entries) for receptor active sites.
Free energy calculations : Estimate binding energies (ΔG) to rank derivatives.
Dynamic simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes.
Validated workflows align with experimental SAR data, enabling rational design of high-affinity derivatives.
Basic: What are the pharmacological profiles of 4-Amino-2-(2-furyl)quinazoline derivatives in preclinical studies?
Answer:
Preclinical studies highlight diverse activities:
- Antitumor : Derivatives with pyrazole substituents inhibit EGFR kinase (IC₅₀ < 1 μM) .
- Antimicrobial : Thioquinazolines exhibit MIC values of 2–8 μg/mL against Candida albicans .
- Anti-inflammatory : Quinazoline-4-amines reduce COX-2 expression by >50% in murine models .
Standardized protocols include murine xenograft models for antitumor evaluation and agar dilution for antimicrobial testing.
Advanced: What are the challenges in scaling up the synthesis of 4-Amino-2-(2-furyl)quinazoline for in vivo studies?
Answer:
Key challenges include:
- Purification : Flash chromatography scalability limits batch sizes; alternatives like recrystallization in ethanol/water mixtures improve yield .
- Byproduct formation : PCl₅-mediated cyclization may generate chlorinated impurities; TLC monitoring is critical .
- Solvent selection : Sulfolane, while effective, requires replacement with greener solvents (e.g., PEG-400) for large-scale reactions.
Advanced: How do substituent electronic effects modulate the photophysical properties of 4-Amino-2-(2-furyl)quinazoline?
Answer:
Electron-withdrawing groups (e.g., -NO₂) at position 6 redshift absorption maxima (λmax) by 20–40 nm, while electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields (ΦF > 0.4) . Cyclic voltammetry data (E₁/2 = −1.2 V vs. Ag/Ag⁺) correlate with HOMO energies, guiding applications in organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
